molecular formula C15H17NO B1574152 AS703988

AS703988

Cat. No.: B1574152
Attention: For research use only. Not for human or veterinary use.
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Description

AS703988 (also designated MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, this compound prevents the activation of downstream effectors like ERK1/2, thereby inhibiting tumor growth in cancers driven by hyperactive MAPK signaling, such as RAS- or RAF-mutant malignancies .

Properties

Molecular Formula

C15H17NO

Appearance

Solid powder

Synonyms

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Solubility (mg/mL) GI Absorption BBB Permeability CYP Inhibition
AS703988 N/A Not Provided Not Provided High (oral) High Not Reported Not Reported
CAS 96799-02-9 96799-02-9 C₇H₇N₃O 149.15 Very high High Yes Non-inhibitor
CAS 340736-76-7 340736-76-7 C₁₀H₅F₃N₂O₃ 258.15 0.199 Moderate No CYP1A2
CAS 918538-05-3 918538-05-3 C₆H₃Cl₂N₃ 188.01 Not Reported High Yes Not Reported

Key Observations :

  • This compound is noted for its high oral bioavailability and GI absorption, critical for therapeutic efficacy in systemic cancers .
  • CAS 340736-76-7 exhibits lower solubility and CYP1A2 inhibition, which may limit its dosing flexibility due to drug-drug interaction risks .

Discussion

This compound distinguishes itself from structurally related compounds through its targeted MEK1/2 inhibition and oral bioavailability. While CAS 96799-02-9 and CAS 340736-76-7 share heterocyclic frameworks, their lack of MEK specificity and variable pharmacokinetic profiles limit their utility in oncology. Future research should explore structural hybrids to enhance solubility and reduce CYP interactions, leveraging insights from these analogs.

Conclusion this compound represents a optimized MEK inhibitor with favorable drug-like properties. Cross-comparison with structurally similar compounds underscores the importance of target selectivity and pharmacokinetic optimization in anticancer drug development.

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